N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide
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Overview
Description
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide is a chemical compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities
Mechanism of Action
Target of Action
The primary targets of this compound are the D4 dopamine receptors . These receptors are G protein-coupled receptors that are prevalent in the brain and play a crucial role in the dopaminergic system, which is involved in various neurological processes such as mood, reward, addiction, and movement.
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptors . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 receptors, potentially altering their function.
Pharmacokinetics
Similar compounds are often soluble in dmso , suggesting that this compound may also have good solubility in this solvent, which could impact its absorption and distribution in the body
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is formed through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through nucleophilic substitution reactions, where a suitable chlorophenyl halide reacts with the piperazine derivative.
Attachment of the Fluorobenzenesulfonamide Group: The final step involves the reaction of the piperazine derivative with a fluorobenzenesulfonamide reagent under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorobenzenesulfonamide groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted piperazine derivatives.
Scientific Research Applications
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide: A high-affinity and selective dopamine D4 receptor ligand.
N-(4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine hydrochloride: Another piperazine derivative with potential biological activity.
Uniqueness
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzenesulfonamide group, which imparts distinct chemical properties and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN3O2S/c19-15-5-7-16(8-6-15)23-13-11-22(12-14-23)10-9-21-26(24,25)18-4-2-1-3-17(18)20/h1-8,21H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPMNKFVJIWGPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=CC=C2F)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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